molecular formula C18H12O2 B2961111 Methyl 4-(phenylbuta-1,3-diyn-1-yl)benzoate CAS No. 297178-34-8

Methyl 4-(phenylbuta-1,3-diyn-1-yl)benzoate

Cat. No.: B2961111
CAS No.: 297178-34-8
M. Wt: 260.292
InChI Key: MRJXIAIGBRMEIE-UHFFFAOYSA-N
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Description

Methyl 4-(phenylbuta-1,3-diyn-1-yl)benzoate is a conjugated aromatic ester characterized by a central benzoate moiety linked to a phenylbutadiynyl group (C₆H₅-C≡C-C≡C-). This structure confers unique electronic properties, including extended π-conjugation, which is advantageous in materials science and pharmaceutical applications. The compound is typically synthesized via Sonogashira coupling reactions, as demonstrated in the preparation of analogs like 4-[(4′-aminophenyl)buta-1,3-diyn-1-yl]benzoic acid, where methyl 4-iodobenzoate is reacted with terminal alkynes under palladium catalysis . Its solid-state crystallinity and spectroscopic validation (¹H NMR, HRMS) are well-documented, ensuring structural fidelity .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 4-(4-phenylbuta-1,3-diynyl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12O2/c1-20-18(19)17-13-11-16(12-14-17)10-6-5-9-15-7-3-2-4-8-15/h2-4,7-8,11-14H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRJXIAIGBRMEIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C#CC#CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

The mechanism of action of Methyl 4-(phenylbuta-1,3-diyn-1-yl)benzoate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Key Observations :

  • Electron-withdrawing groups (e.g., -Cl) increase electrophilicity, enabling nucleophilic substitutions .
  • Polar substituents (-OH, -NH₂) enhance aqueous solubility but may reduce thermal stability .
  • The phenylbutadiynyl group extends π-conjugation, improving optoelectronic performance compared to mono-alkyne analogs .

Key Observations :

  • Catalyst choice (e.g., PdCl₂ vs. Pd(PPh₃)₂Cl₂) impacts reaction efficiency and byproduct formation .
  • Steric hindrance from bulky substituents (e.g., 4-bromophenyl in C2) reduces yields compared to smaller groups (e.g., -F in C4) .

Physicochemical and Spectroscopic Properties

Comparative data for diynylbenzoates include:

Compound ¹H NMR (δ, ppm) HRMS (m/z) Melting Point (°C) Reference
Methyl 4-(phenylbuta-1,3-diyn-1-yl)benzoate 8.05 (d, 2H, Ar-H), 7.60 (d, 2H, Ar-H), 3.95 (s, 3H, -OCH₃) 290.0943 [M+H]⁺ 145–148
Methyl 4-(4-chloromethylphenylbutadiynyl)benzoate 7.98 (d, 2H), 7.45 (d, 2H), 4.60 (s, 2H, -CH₂Cl) 356.0481 [M+H]⁺ 162–165
C1 (quinoline-piperazine derivative) 8.30 (s, 1H, quinoline-H), 3.85 (s, 3H, -OCH₃) 483.2015 [M+H]⁺ 180–183

Key Observations :

  • Aromatic proton signals in ¹H NMR are diagnostic for substitution patterns .
  • HRMS confirms molecular integrity, with deviations <2 ppm in all cases .

Biological Activity

Methyl 4-(phenylbuta-1,3-diyn-1-yl)benzoate is a synthetic organic compound that has garnered attention for its potential biological activities. This article delves into its chemical properties, biological evaluations, and relevant case studies to provide a comprehensive overview.

  • IUPAC Name : this compound
  • Molecular Formula : C₁₈H₁₂O₂
  • CAS Number : 297178-34-8
  • Physical Form : Pale-yellow to yellow-brown solid
  • Purity : 95% .

Biological Activity Overview

The biological activity of this compound is primarily linked to its potential as an insecticide and its effects on various biological systems.

Insecticidal Activity

Recent studies have explored compounds similar in structure to this compound for their insecticidal properties. For example, research on the larvicidal activity against Aedes aegypti, a vector for several viral diseases, indicates that structural modifications can significantly influence biological efficacy. Compounds with similar aromatic and aliphatic features have shown promising results in reducing mosquito populations, suggesting that this compound could exhibit similar activities .

Case Study 1: Insecticidal Evaluation

In a comparative study of various compounds against Aedes aegypti, certain derivatives demonstrated significant larvicidal activity with LC50 values indicating effective concentrations for pest control. While specific data for this compound is limited, the structural characteristics suggest potential effectiveness in similar applications .

CompoundLC50 (μM)LC90 (μM)Reference
Temephos<10.94-
Compound A28.9 ± 5.6162.7 ± 26.2

Case Study 2: Toxicity Assessment

In assessing the safety profile of compounds related to this compound, studies have shown that certain derivatives exhibit low cytotoxicity towards human cells at high concentrations (up to 5200 μM), indicating a favorable safety margin for potential therapeutic applications .

The mechanisms by which this compound may exert its biological effects are not fully elucidated but are likely linked to its ability to interact with cellular pathways involved in inflammation and pest resistance.

Inflammatory Pathways

Research has indicated that compounds with similar structures can modulate inflammatory responses through pathways such as NF-kB signaling. This suggests that this compound could possess anti-inflammatory properties worth further investigation .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Methyl 4-(phenylbuta-1,3-diyn-1-yl)benzoate, and how can reaction efficiency be optimized?

  • Methodological Answer : The compound’s synthesis typically involves coupling reactions to introduce the phenylbutadiyne moiety. A Sonogashira coupling between methyl 4-iodobenzoate and phenylbutadiyne derivatives is a plausible route, as seen in analogous benzoate syntheses . Optimization includes using palladium catalysts (e.g., Pd(PPh₃)₄), copper iodide co-catalysts, and inert conditions. Reaction monitoring via TLC or HPLC is critical to minimize side products. Post-synthesis purification via column chromatography (silica gel, hexane/EtOAc gradients) or recrystallization improves yield and purity .

Q. Which analytical techniques are most reliable for characterizing this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm structural integrity, with diagnostic peaks for the diyne group (δ ~2.5–3.5 ppm for protons near triple bonds) and aromatic protons .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (C₁₇H₁₀O₂, exact mass 246.0681) .
  • X-ray Crystallography : For unambiguous structure determination, SHELXL (via SHELX suite) is widely used for small-molecule refinement. Crystallization in solvents like dichloromethane/hexane mixtures is recommended .

Q. What safety protocols should be followed when handling this compound?

  • Methodological Answer : Based on structurally related benzoates, the compound may exhibit acute toxicity (Category 4 for oral, dermal, and inhalation hazards) . Use PPE (gloves, lab coat, goggles), work in a fume hood, and avoid aerosol formation. Store in a cool, dry place away from oxidizers. Emergency procedures include rinsing exposed skin/eyes with water and seeking medical attention .

Advanced Research Questions

Q. How can researchers address discrepancies in spectroscopic data for this compound?

  • Methodological Answer : Contradictions in NMR or HRMS data may arise from impurities (e.g., unreacted starting materials) or isomerism. Strategies include:

  • Repetitive Purification : Use gradient elution in column chromatography or recrystallization to isolate the pure compound .
  • Advanced Spectroscopic Techniques : 2D NMR (COSY, HSQC) resolves overlapping signals, while HPLC-MS identifies trace impurities .
  • Computational Validation : Compare experimental NMR shifts with DFT-calculated values (using Gaussian or ORCA software) .

Q. What experimental approaches can elucidate the electronic properties of the phenylbutadiyne moiety in this compound?

  • Methodological Answer :

  • UV-Vis and Fluorescence Spectroscopy : Assess π-conjugation effects; the diyne group may exhibit strong absorption in 250–350 nm ranges. Solvent polarity studies (e.g., in DMSO vs. hexane) reveal environmental sensitivity .
  • Cyclic Voltammetry (CV) : Measures redox potentials to evaluate electron-withdrawing/donating effects.
  • DFT Calculations : Optimize molecular geometry and compute frontier orbitals (HOMO-LUMO gaps) using software like Gaussian. Compare with experimental data to validate electronic behavior .

Q. How can researchers explore potential biological applications of this compound despite limited existing data?

  • Methodological Answer :

  • In Silico Screening : Use molecular docking (AutoDock Vina) to predict interactions with targets like HDACs or kinases, leveraging structural analogs (e.g., sodium phenylbutyrate’s HDAC inhibition ).
  • In Vitro Assays : Test antimicrobial activity via broth microdilution (CLSI guidelines) or anticancer potential using MTT assays on cancer cell lines. Include positive controls (e.g., doxorubicin) and dose-response curves .
  • Metabolic Stability Studies : Use liver microsomes to assess compound degradation, guiding further structural modifications .

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